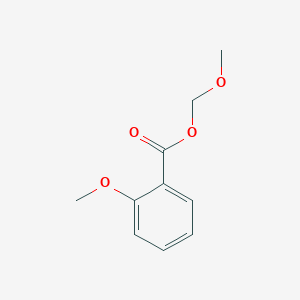

Methoxymethyl 2-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648858-10-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methoxymethyl 2-methoxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10(11)8-5-3-4-6-9(8)13-2/h3-6H,7H2,1-2H3 |

InChI Key |

FHDPZBQJOQFZJA-UHFFFAOYSA-N |

Canonical SMILES |

COCOC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methoxymethyl 2 Methoxybenzoate

Esterification Strategies

The formation of the ester linkage in Methoxymethyl 2-methoxybenzoate (B1232891) can be approached through several distinct synthetic routes, each with its own set of conditions and advantages.

Direct Esterification from 2-Methoxybenzoic Acid and Methoxymethyl Alcohol Equivalents

The direct formation of Methoxymethyl 2-methoxybenzoate from 2-methoxybenzoic acid involves reaction with a methoxymethyl alcohol (CH₃OCH₂OH) equivalent. Since methoxymethyl alcohol itself is unstable, more stable reagents that can deliver the methoxymethyl cation or its synthetic equivalent are employed.

A primary method involves the O-alkylation of the carboxylate of 2-methoxybenzoic acid with an activated methoxymethyl source. The most common reagent for this transformation is chloromethyl methyl ether (MOM-Cl) . The reaction proceeds by first converting 2-methoxybenzoic acid into its more nucleophilic carboxylate salt using a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). This carboxylate then attacks the electrophilic chloromethyl methyl ether in an Sₙ2 reaction, displacing the chloride and forming the desired methoxymethyl ester. This method is efficient and widely applicable for the synthesis of MOM esters from various carboxylic acids.

Another potential methoxymethylating agent is dimethoxymethane (B151124) (methylal) . In the presence of a strong acid catalyst and dehydrating conditions, methylal can form the methoxymethyl cation, which is then trapped by the carboxylic acid. However, this approach is more commonly used for the protection of alcohols rather than the esterification of carboxylic acids.

| Method | Reagents | Base | Solvent | General Conditions |

| Carboxylate Alkylation | 2-Methoxybenzoic acid, Chloromethyl methyl ether (MOM-Cl) | K₂CO₃ or Et₃N | Acetone, DMF, or CH₂Cl₂ | Room temperature to mild heating |

This table presents generalized conditions for the synthesis of methoxymethyl esters based on standard organic chemistry protocols.

Transesterification Approaches with Alternative Alkyl Esters

Transesterification is a classical method for converting one ester into another. In principle, this compound could be synthesized by reacting a simple alkyl ester of 2-methoxybenzoic acid, such as Methyl 2-methoxybenzoate nih.gov, with a source of the methoxymethyl group.

This process typically requires an acid or base catalyst. For instance, reacting Methyl 2-methoxybenzoate with a large excess of a methoxymethyl alcohol equivalent under acidic conditions (like sulfuric acid or p-toluenesulfonic acid) could drive the equilibrium toward the formation of the desired this compound. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack from the methoxymethyl alcohol equivalent and subsequent elimination of methanol (B129727). masterorganicchemistry.com While synthetically viable, this route is often less direct and efficient than the direct alkylation of the carboxylic acid, especially given the nature of methoxymethyl alcohol equivalents.

Enzymatic Esterification Protocols

Biocatalysis offers a green and highly selective alternative for ester synthesis. Enzymatic esterification, typically employing lipases, can be used to form esters under mild conditions, often avoiding the need for protecting groups on other sensitive functionalities.

For the synthesis of this compound, a potential protocol would involve the use of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), as the catalyst. The reaction would combine 2-methoxybenzoic acid and a suitable methoxymethyl alcohol equivalent in an organic solvent. The enzyme facilitates the condensation reaction, yielding the ester and water. This approach is characterized by high selectivity and mild reaction conditions, minimizing side reactions and simplifying purification. While specific literature for this exact transformation is nascent, the principles of enzymatic esterification are well-established for a wide range of carboxylic acids and alcohols.

Protection/Deprotection Tactics Involving Methoxymethyl Groups within Benzoate (B1203000) Scaffolds

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functionalities due to its stability across a range of conditions and its relatively straightforward removal. commonorganicchemistry.com Within benzoate scaffolds, particularly those bearing phenolic hydroxyl groups, the strategic application of MOM ether protection is a key tactic in multi-step syntheses.

Strategic Methoxymethyl Ether Formation on Hydroxyl-Substituted Benzoates

Chloromethyl methyl ether (MOM-Cl) with a Hindered Base : This is a classic and robust method. The hydroxyl group is deprotonated by a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to form an alkoxide or phenoxide, which then displaces the chloride from MOM-Cl. unirioja.es Dichloromethane (B109758) is a common solvent for this reaction. This method is highly effective for protecting phenols and alcohols.

Dimethoxymethane (Methylal) with an Acid Catalyst : An alternative, often milder, approach utilizes dimethoxymethane as the MOM source in the presence of a strong acid catalyst. Reagents like phosphorus pentoxide (P₂O₅) or a catalytic amount of trifluoromethanesulfonic acid (TfOH) are effective. commonorganicchemistry.com This method avoids the use of the carcinogenic MOM-Cl.

| Method | MOM Source | Catalyst/Base | Typical Solvent | Key Features |

| Williamson Ether Synthesis | Chloromethyl methyl ether (MOM-Cl) | i-Pr₂NEt (DIPEA) | Dichloromethane (CH₂Cl₂) | High-yielding, widely used. unirioja.es |

| Acetal (B89532) Exchange | Dimethoxymethane (CH₂(OMe)₂) | P₂O₅ or cat. TfOH | Chloroform (CHCl₃) | Avoids carcinogenic MOM-Cl. commonorganicchemistry.com |

Selective Deprotection Methodologies

The removal of the MOM protecting group is typically achieved under acidic conditions, which cleave the acetal linkage. commonorganicchemistry.comunirioja.es The specific conditions can be tailored to ensure selectivity, leaving other acid-sensitive groups intact if necessary.

Aqueous Acid Hydrolysis : A straightforward method involves treating the MOM-protected compound with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a protic solvent mixture like THF/water or methanol. commonorganicchemistry.com

Lewis Acid Catalysis : Various Lewis acids can effect the cleavage of MOM ethers. For enhanced selectivity, combinations like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) with 2,2'-bipyridyl have been developed, allowing for mild and highly chemoselective deprotection. masterorganicchemistry.comncert.nic.in

Heterogeneous Acid Catalysis : To simplify workup and utilize more environmentally benign reagents, heterogeneous catalysts have been developed. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) is an efficient and inexpensive catalyst for the selective deprotection of phenolic MOM ethers at room temperature. orgsyn.orgorganic-chemistry.org This method offers advantages of operational simplicity, high yields, and easy removal of the catalyst by filtration. orgsyn.org

| Reagent System | Solvent | Conditions | Selectivity/Advantages |

| Hydrochloric Acid (HCl) | Methanol / Water | Reflux | Strong conditions, effective for robust substrates. commonorganicchemistry.com |

| TMSOTf / 2,2'-Bipyridyl | Dichloromethane | 0 °C to R.T. | Mild and highly chemoselective. ncert.nic.in |

| NaHSO₄·SiO₂ | Dichloromethane | Room Temperature | Heterogeneous, simple workup, selective for phenolic MOM ethers. orgsyn.orgorganic-chemistry.org |

Novel Catalytic Systems in Synthesis

The development of innovative catalytic systems is at the forefront of modern organic synthesis. These systems are pivotal in creating more efficient and selective pathways for the formation of complex molecules like this compound.

Transition Metal-Mediated Approaches for Carbon-Carbon Bond Formation at Aromatic Ring

Transition metal catalysis has become an indispensable tool for forging carbon-carbon bonds, a fundamental process in organic chemistry. nih.govnih.govexlibrisgroup.com These methods often provide novel retrosynthetic disconnections, allowing for the construction of complex molecular architectures from simpler precursors. nih.gov For instance, transition metal-mediated C-C bond cleavage can remodel skeletal frameworks, creating reactive organometallic intermediates poised for further functionalization. nih.gov

While direct C-C bond formation on the aromatic ring of a pre-existing this compound is not extensively documented, the principles of transition metal-mediated cross-coupling reactions are highly relevant. For example, the FeCl2-catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane (B89790) has been investigated, highlighting the potential for such transformations. chemicalbook.com The development of these methodologies could lead to the synthesis of novel derivatives of this compound with tailored properties. The "cut-and-sew" strategy, involving transition metal-catalyzed C-C bond activation of cyclic ketones, further illustrates the power of these methods to construct diverse and complex ring systems. acs.org

Organocatalytic Pathways

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysts. nih.gov This approach offers mild reaction conditions and often high levels of stereoselectivity.

In the context of benzoate synthesis, organocatalysts have been successfully employed. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of alcohols and phenols under base-free conditions. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also proven effective in the esterification of α,β-unsaturated aldehydes with alcohols, providing a metal-free route to esters with a broad substrate scope. nih.gov These organocatalytic methods present viable and sustainable alternatives for the synthesis of benzoate esters, and their application to the synthesis of this compound is a promising area of research.

Photoredox Catalysis in Related Benzoate Synthesis

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has revolutionized organic synthesis by enabling the formation of challenging chemical bonds under mild conditions. beilstein-journals.orgnih.govacs.org This rapidly growing field offers green and efficient methodologies for a wide range of transformations. nih.gov

In the realm of benzoate chemistry, photoredox catalysis has been instrumental in developing novel reactions. For instance, benzoyl groups themselves can act as photosensitizing catalysts for C(sp3)–H fluorinations. nih.gov This dual role as both a part of the molecule and a catalyst is a fascinating aspect of photoredox catalysis. Furthermore, photoredox catalysis has been merged with other catalytic modes, such as transition metal catalysis and organocatalysis, to achieve unique reactivity. acs.org For example, the combination of photoredox catalysis with copper has been utilized in various bond-forming processes. nih.gov The application of these principles to the synthesis of this compound could unlock new pathways and provide access to novel derivatives.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and pressure.

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that control the rate and equilibrium of a chemical reaction. In the synthesis of methyl 2-methoxybenzoate, reaction temperatures are often elevated. One procedure specifies heating the reaction mixture to 50-60 °C. google.com Another synthesis of a related sulfonyl derivative involves reacting methyl o-methoxybenzoate with chlorosulfonic acid at 40-50 °C. google.com For the synthesis of methyl 2-methoxybenzoate from o-anisic acid and dimethyl carbonate, a high-temperature regime of 180-200°C is employed within a sealed pressure reactor. chemicalbook.com This use of elevated temperature and pressure can dramatically accelerate the reaction, leading to higher throughput.

Interactive Data Table: Synthesis of Methyl 2-Methoxybenzoate

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylic acid, Dimethyl sulfate | Potassium carbonate | Acetone | 50-60 | 13-53 | - | google.com |

| o-Anisic acid, Dimethyl carbonate | Zeolite NaY-Bf (5 wt%) | - | 200 | 5 | 98 | chemicalbook.com |

| Methyl salicylate, Dimethyl sulfate | Sodium hydroxide (B78521) | Toluene | Reflux (111-112) | 10 | 91.8 | google.com |

Stereochemical Control in Related Systems

The principles of stereochemical control are most relevant not to the direct synthesis of the achiral target compound, but to transformations of closely related structures where chirality is a key element. This includes diastereoselective and enantioselective reactions involving ortho-substituted aromatic compounds. The methoxymethyl (MOM) ether, while primarily a protecting group, can play a role in the stereochemical course of a reaction sequence by influencing the conformational preferences or reactivity of a substrate. wikipedia.orgadichemistry.com

A prominent example of achieving high stereochemical control in a system related to ortho-substituted benzoates is the enantiospecific synthesis of benzylic boronic esters. bris.ac.uk This methodology highlights how ortho-lithiated species, akin to intermediates in functionalized benzoate synthesis, can react with high fidelity.

Enantiospecific Synthesis of Benzylic Boronic Esters

A study by Aggarwal and co-workers at the University of Bristol demonstrated a powerful method for synthesizing ortho-substituted benzylic boronic esters with exceptional enantiospecificity. The process involves the reaction of an ortho-lithiated benzylamine (B48309) with a boronic ester, followed by N-activation, which triggers a 1,2-metalate rearrangement and a subsequent 1,3-borotropic shift. bris.ac.uk

The key steps leading to stereochemical control are:

1,2-Metalate Rearrangement: An N-activated boronate complex undergoes a rearrangement that proceeds with a high degree of stereospecificity. bris.ac.uk

1,3-Borotropic Shift: A dearomatized intermediate then undergoes a Lewis-acid-catalyzed 1,3-borotropic shift to regenerate the aromatic system and furnish the final product, also with high stereospecificity. bris.ac.uk

The level of stereospecificity was found to be remarkably high. For instance, the reaction of a secondary boronic ester with an enantiomeric ratio (er) of 95:5 with an ortho-lithiated benzylamine (99:1 er) resulted in a dearomatized intermediate with a diastereomeric ratio (dr) of 92:8. This indicates that the initial rearrangement/fragmentation step occurred with 94% stereospecificity. bris.ac.uk

The scope of this reaction is broad, accommodating various boronic esters and ortho-lithiated benzylamines, consistently delivering products with high yields and excellent enantiospecificity.

Interactive Table 1: Scope of the Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters bris.ac.uk

| Entry | Boronic Ester Substrate | Amine Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cyclohexyl-Bpin | (R)-N,N-dimethyl-1-phenylethylamine | ortho-(Cyclohexylboryl)benzylamine derivative | 80 | >99:1 |

| 2 | Pinacolborane | (R)-N,N-dimethyl-1-phenylethylamine | ortho-(Boryl)benzylamine derivative | 85 | 95:5 |

| 3 | Adamantyl-Bpin | (R)-N,N-dimethyl-1-phenylethylamine | ortho-(Adamantylboryl)benzylamine derivative | 78 | >99:1 |

| 4 | sec-Butyl-Bpin (95:5 er) | (R)-N,N-dimethyl-1-phenylethylamine | ortho-(sec-Butylboryl)benzylamine derivative | 75 | 92:8 |

Data sourced from a communication in the Journal of the American Chemical Society. bris.ac.uk

Influence of Protecting Groups on Stereoselectivity

In other complex syntheses, such as those involving glycosides, the choice of protecting groups is crucial for directing stereochemical outcomes. Acetal protecting groups, which include methoxymethyl (MOM) ethers, are known for their stability under various conditions. acs.orgorganic-chemistry.org In the synthesis of C-glycosides, for example, protecting groups on the glycal starting material can influence the stereoselectivity of subsequent cross-coupling and transformation reactions. The stability of groups like Methoxypropyl (MOP) and Ethoxyethyl (EE) under the harsh basic conditions required for C-1 metalation of glycals is essential for achieving the desired stereochemistry in the final product. acs.org While not directly involving this compound, these examples underscore the principle that protecting groups are not merely passive spectators but active participants in controlling the stereochemical environment of a reaction.

The strategic placement and chemical nature of protecting groups like MOM can influence the conformation of intermediates and transition states, thereby dictating the facial selectivity of an approaching reagent. This is a fundamental concept in asymmetric synthesis. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methoxymethyl 2 Methoxybenzoate

Hydrolysis Mechanisms under Diverse Conditions

The hydrolysis of Methoxymethyl 2-methoxybenzoate (B1232891) involves the cleavage of its ester bond to yield 2-methoxybenzoic acid and methoxymethanol (B1221974). This transformation can be achieved under acidic, basic, or enzymatic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters like Methoxymethyl 2-methoxybenzoate typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methoxymethanol lead to the formation of the carboxylic acid product, 2-methoxybenzoic acid.

Rate = k[Ester][H⁺]

Kinetic studies on similar esters, such as substituted alkyl acetates, have shown that electron-withdrawing groups in the acyl portion can retard the rate of hydrolysis by destabilizing the protonated intermediate. researchgate.net Conversely, the methoxy (B1213986) group at the ortho position of the benzoate (B1203000) ring in this compound is expected to influence the reaction rate through a combination of inductive and resonance effects.

Representative Kinetic Data for Acid-Catalyzed Ester Hydrolysis

The following table presents hypothetical kinetic data for the acid-catalyzed hydrolysis of an ester, illustrating the dependence of the rate constant on temperature.

| Temperature (°C) | k (M⁻¹s⁻¹) |

| 25 | 1.5 x 10⁻⁵ |

| 35 | 4.2 x 10⁻⁵ |

| 45 | 1.1 x 10⁻⁴ |

| 55 | 2.8 x 10⁻⁴ |

Base-Mediated Saponification Pathways

Under basic conditions, the hydrolysis of this compound, a process known as saponification, occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the methoxymethoxide anion as the leaving group and forming 2-methoxybenzoic acid. The acid is subsequently deprotonated by the basic conditions to form the carboxylate salt. masterorganicchemistry.com

Kinetic studies on the alkaline hydrolysis of related esters, such as methyl 2-methoxybenzoate, have been conducted. zenodo.orgresearchgate.net The rate of saponification is influenced by factors such as temperature and the solvent system. zenodo.org For instance, the rate constant for the alkaline hydrolysis of methyl 2-methoxybenzoate has been observed to decrease with an increasing percentage of a cosolvent like dioxane in an aqueous solution. zenodo.org

Rate Constants for Alkaline Hydrolysis of Substituted Methyl Benzoates

The table below provides comparative rate constants for the alkaline hydrolysis of methyl o-methoxybenzoate and other related esters in a 10% dioxane-water mixture at 30°C. zenodo.org

| Ester | Rate Constant (k, x 10³ dm³ mol⁻¹ s⁻¹) |

| Methyl salicylate | 4.80 |

| Methyl o-methoxybenzoate | 20.80 |

| Methyl m-methoxybenzoate | 25.60 |

| Methyl p-methoxybenzoate | 14.45 |

Enzymatic Hydrolysis and Biocatalytic Transformations

Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of a wide range of esters with high selectivity under mild conditions. nih.govnih.govresearchgate.net The enzymatic hydrolysis of this compound would likely proceed via a mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and an acyl-enzyme complex. This is followed by the release of the alcohol moiety (methoxymethanol). Subsequently, a water molecule hydrolyzes the acyl-enzyme complex, regenerating the free enzyme and releasing the carboxylic acid (2-methoxybenzoic acid).

The efficiency and selectivity of enzymatic hydrolysis can be influenced by the choice of enzyme, solvent system, and reaction conditions. nih.govsciencemadness.org While specific studies on the enzymatic hydrolysis of this compound are not documented, research on the lipase-catalyzed hydrolysis of other benzoate esters demonstrates the feasibility of such transformations. nih.gov For example, lipases have been successfully used for the chemoselective hydrolysis of biphenyl (B1667301) esters. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the ortho-methoxy group and deactivated by the meta-directing methoxymethyl ester group.

Regioselectivity Influenced by Methoxy and Methoxymethyl Groups

The regiochemical outcome of electrophilic aromatic substitution on the benzoate ring of this compound is determined by the directing effects of the two substituents: the 2-methoxy group and the 1-methoxymethyl ester group.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com

Ester group (-COOCH₂OCH₃): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both induction and resonance. aiinmr.comrsc.org

In a disubstituted benzene ring where one group is activating and the other is deactivating, the activating group generally controls the position of further substitution. Therefore, the powerful ortho-, para-directing influence of the methoxy group is expected to dominate. The available positions for substitution are C3, C4, C5, and C6. The methoxy group directs incoming electrophiles to the ortho (C3) and para (C5) positions relative to itself. The ester group directs to the meta positions (C3 and C5). Thus, both groups reinforce substitution at the C3 and C5 positions.

Steric hindrance from the adjacent ester group might disfavor substitution at the C3 position to some extent. The C5 position is para to the activating methoxy group and meta to the deactivating ester group, making it a likely site for electrophilic attack.

Halogenation, Nitration, and Sulfonation Studies

While specific experimental studies on the halogenation, nitration, and sulfonation of this compound are not available, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution and studies on analogous compounds.

Halogenation: In the presence of a Lewis acid catalyst, halogenation (e.g., with Br₂ or Cl₂) is expected to occur primarily at the positions activated by the methoxy group. libretexts.org Given the directing effects discussed, the major products would likely be the 5-halo and, to a lesser extent, the 3-halo derivatives. For example, the bromination of methyl 2-methoxybenzoate can lead to the formation of methyl 5-bromo-2-methoxybenzoate.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is a classic electrophilic aromatic substitution reaction. aiinmr.comrsc.orgmnstate.edumnstate.eduorgsyn.org For this compound, the nitro group (NO₂⁺) would be directed to the C5 position, yielding Methoxymethyl 5-nitro-2-methoxybenzoate as the major product.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to halogenation and nitration, the primary product is expected to be Methoxymethyl 2-methoxy-5-sulfobenzoic acid, due to the directing influence of the methoxy group. The synthesis of related compounds, such as methyl 2-methoxy-5-sulfamoylbenzoate, from a chlorinated precursor further supports substitution at the 5-position. google.comsigmaaldrich.com

Predicted Products of Electrophilic Aromatic Substitution

The following table summarizes the predicted major products of the electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | Methoxymethyl 5-bromo-2-methoxybenzoate |

| Nitration | HNO₃ / H₂SO₄ | Methoxymethyl 5-nitro-2-methoxybenzoate |

| Sulfonation | SO₃ / H₂SO₄ | Methoxymethyl 2-methoxy-5-sulfobenzoic acid |

Nucleophilic Acyl Substitution at the Ester Moiety

The ester functional group in this compound is a primary site for nucleophilic attack. Nucleophilic acyl substitution is a fundamental reaction class for esters, proceeding through a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the methoxy group. libretexts.orglibretexts.org The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the benzene ring. libretexts.org

Transamidation and transesterification are key nucleophilic acyl substitution reactions that allow for the conversion of the methyl ester in this compound into amides and different esters, respectively.

Transamidation: This reaction involves the treatment of the ester with an amine. The reaction typically requires heat or catalysis to proceed, as amines are generally less nucleophilic than the alkoxides used in transesterification. The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide (B1231860) leaving group to yield the corresponding amide. For this compound, this would result in the formation of an N-substituted 2-methoxybenzamide.

Transesterification: This process exchanges the methyl group of the ester with a different alkyl group from an alcohol. The reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. libretexts.org

Base-catalyzed transesterification: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. masterorganicchemistry.com

The equilibrium nature of these reactions often requires using a large excess of the reactant alcohol or the removal of methanol (B129727) as it is formed to drive the reaction to completion.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Product Structure | General Conditions |

|---|---|---|---|

| Transamidation | R-NH₂ | Heat, catalyst |

The ester group of this compound can be reduced to a primary alcohol, (2-(methoxymethoxy)phenyl)methanol. This transformation is typically achieved using powerful reducing agents, most commonly metal hydrides like lithium aluminum hydride (LiAlH₄).

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon. openstax.org This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced further by another equivalent of the hydride agent to yield the primary alcohol after an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions, such as in the presence of certain additives or at high temperatures. Chelation-controlled reductions using reagents like Red-Al have been shown to be effective for reducing acyclic acetal-protected β-hydroxy ketones to 1,2-anti-diols, indicating the compatibility of such reagents with acetal (B89532) groups like MOM ethers. organic-chemistry.org

Table 2: Reduction of this compound

| Reagent | Intermediate | Final Product | Typical Conditions |

|---|

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound serves as a protecting group for the phenolic hydroxyl. Its reactivity is centered on the acetal linkage, which is susceptible to cleavage under various conditions and can also participate in radical reactions.

The primary reaction of the MOM group is its cleavage to regenerate the parent phenol, in this case, Methyl 2-hydroxybenzoate (methyl salicylate). The MOM ether is known for its stability in basic media but is labile under acidic conditions. wikipedia.org

Acid-Catalyzed Cleavage: The cleavage mechanism typically involves protonation of one of the ether oxygens by a Brønsted or Lewis acid, followed by the departure of the methoxy group or formaldehyde (B43269), leading to an oxocarbenium ion. This intermediate is then attacked by water or another nucleophile to release the free phenol. A variety of acidic reagents can effect this transformation. For example, bismuth trichloride (B1173362) (BiCl₃) in acetonitrile/water has been reported as an efficient reagent for the deprotection of phenolic MOM ethers. rsc.orgresearchgate.net Theoretical studies suggest that water plays a key role in facilitating the cleavage of the O–C–O bond. rsc.org

Chemoselective Cleavage: The reactivity of aromatic MOM ethers can differ from their aliphatic counterparts. For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl converts aromatic MOM ethers into silyl (B83357) ethers, which are then hydrolyzed to the phenol. acs.orgnih.gov This method is mild and can tolerate acid-labile groups. acs.orgnih.gov This differential reactivity allows for selective deprotection in molecules containing both aromatic and aliphatic MOM ethers. acs.orgnih.gov

Functionalization: Beyond simple cleavage, the methoxymethyl group can be involved in other transformations. While direct functionalization of the MOM group itself is less common than cleavage, the phenolic oxygen, once deprotected, opens up numerous possibilities for further functionalization, such as alkylation or acylation. The metabolic O-dealkylation of aromatic methoxy groups, which proceeds through hydroxylation of the adjacent carbon, is a biological example of this type of transformation. nih.gov

Table 3: Selected Reagents for MOM Ether Cleavage

| Reagent System | Substrate Type | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Bismuth Trichloride (BiCl₃) | Phenolic MOM ethers | Acetonitrile/water | Efficient and mild | rsc.orgresearchgate.net |

| TMSOTf / 2,2′-bipyridyl | Aromatic MOM ethers | CH₃CN, 0 °C to RT | Mild, non-acidic, proceeds via silyl ether | acs.orgnih.gov |

| CBr₄ / iPrOH | MOM ethers and esters | Reflux | Catalytic deprotection | researchgate.net |

The methoxymethyl group can participate in radical reactions. The formation of a radical cation is a key step in many oxidative reactions. princeton.edu For aromatic ethers, electron transfer can lead to a radical cation where the charge and spin are delocalized over the aromatic ring and the ether oxygen. cmu.edu

The subsequent reactions of these radical cations can include the cleavage of bonds beta to the aromatic ring. cmu.edu In the case of a methoxymethyl ether, this could potentially lead to the cleavage of the C-O bonds within the MOM group. The stability of the resulting radicals and carbocations will dictate the major fragmentation pathway.

While specific studies on the radical cation of this compound are limited, research on related structures provides insight. For example, the generation of non-stabilized alkyl radicals from S-(alkyl) thianthrenium salts under photoredox conditions highlights a modern approach to radical formation that could be applicable. nih.gov Oxidative deprotection of similar protecting groups, like p-methoxybenzyl (PMB) ethers, can be achieved using nitroxyl (B88944) radical catalysts, demonstrating a pathway for radical-mediated cleavage. organic-chemistry.org

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. berhamporegirlscollege.ac.inbyjus.com Such reactions are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. masterorganicchemistry.com

For this compound, rearrangement reactions could potentially be initiated under strong acid conditions, which are known to promote isomerization in substituted aromatic systems. researchgate.netnih.gov For example, acid-catalyzed isomerization of substituted biphenyls is dictated by the relative stability of intermediate carbocations. researchgate.netnih.gov While the aromatic ring of this compound is generally stable, intramolecular rearrangements like the Fries or Claisen rearrangements are possibilities if the substrate were modified appropriately (e.g., an aryl ester for the Fries rearrangement or an allyl ether for the Claisen rearrangement). byjus.com

Isomerization of the double bonds in a side chain can be achieved through photochemistry, as demonstrated in the E-to-Z isomerization of cinnamamides using a photoreactor. acs.org While not directly applicable to the saturated groups in this compound, this illustrates a method for isomerization in related unsaturated systems.

Direct isomerization of the substituent positions on the benzene ring of this compound would require harsh conditions, likely involving the formation of a cationic intermediate through protonation of the ring, and is not a commonly observed reaction under standard laboratory conditions. The thermodynamic stability of the various isomers would ultimately control the product distribution in such a process.

Advanced Spectroscopic and Structural Elucidation of Methoxymethyl 2 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methoxymethyl 2-methoxybenzoate (B1232891) in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional techniques are crucial for establishing definitive atomic connectivity.

Two-dimensional (2D) NMR experiments are fundamental for assembling the complete structural puzzle of Methoxymethyl 2-methoxybenzoate by revealing through-bond correlations between nuclei. huji.ac.il

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com In the spectrum of this compound, COSY would reveal cross-peaks connecting the adjacent protons on the aromatic ring, allowing for the sequential assignment of the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached carbons (one-bond C-H correlation). sdsu.edunih.govprinceton.edu This is critical for assigning the carbon signals. For this compound, HSQC would show correlations between the aromatic protons and their corresponding carbons, the methylene (B1212753) protons of the methoxymethyl ester group (-OCH₂O-) and its carbon, and the methyl protons of the methoxy (B1213986) groups (-OCH₃) and their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range (typically 2-4 bonds) connectivity between protons and carbons, which is vital for connecting different structural fragments. sdsu.eduprinceton.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (-OCH₂O-) to the ester carbonyl carbon and the methoxy carbon.

Correlations from the aromatic protons to adjacent and geminal carbons within the ring.

A crucial correlation from the protons of the 2-methoxy group to the C2 carbon of the aromatic ring, confirming its position.

The combination of these 2D NMR techniques allows for the unequivocal assignment of every proton and carbon signal, confirming the identity and isomeric purity of the compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Aromatic H (C3-C6) | Adjacent Aromatic H's | Directly bonded Aromatic C's | Other Aromatic C's (2-3 bonds away), Ester Carbonyl C |

| -OCH₂O- (ester) | None | -OCH₂O- Carbon | Ester Carbonyl C, -OCH₃ Carbon (of ester) |

| -OCH₃ (ester) | None | -OCH₃ Carbon (of ester) | -OCH₂O- Carbon (ester) |

| -OCH₃ (benzoate) | None | -OCH₃ Carbon (benzoate) | C2 of Aromatic Ring |

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the kinetics of processes that cause exchanging chemical environments, such as conformational changes. nih.gov For this compound, several single bonds exist (e.g., Ar-COOR, Ar-OCH₃, O-CH₂), around which rotation can occur.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the affected nuclei. However, by lowering the temperature of the NMR experiment, it may be possible to slow these rotational processes. If the rate of rotation becomes slow enough, distinct signals for different stable conformers (rotamers) may be observed. The temperature at which the separate signals coalesce into a single broadened peak can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility and preferences. nih.gov

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

ESI and MALDI are soft ionization techniques that are ideal for analyzing polar and thermally sensitive molecules, as they typically impart little excess energy, minimizing fragmentation and preserving the molecular ion. creative-proteomics.compaint.org

ESI-MS: In Electrospray Ionization, the analyte is sprayed from a small orifice in a high electric field, generating gas-phase ions. paint.org For this compound (MW: 196.19 g/mol ), ESI-MS in positive ion mode is expected to predominantly show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 197.1. Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 219.1) or the potassium adduct [M+K]⁺ (m/z 235.1) may also be observed. illinois.edumdpi.com

MALDI-MS: In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. creative-proteomics.comresearchgate.net While more commonly used for larger biomolecules, MALDI can be applied to smaller organic molecules. Similar to ESI, it would be expected to produce pseudo-molecular ions like [M+H]⁺, [M+Na]⁺, or [M+K]⁺ with minimal fragmentation. The choice of matrix is crucial for successful analysis.

Table 2: Expected Molecular Ions in Soft Ionization MS

| Ion Species | Formula | Expected m/z |

|---|---|---|

| Protonated Molecule | [C₁₀H₁₂O₄ + H]⁺ | 197.076 |

| Sodium Adduct | [C₁₀H₁₂O₄ + Na]⁺ | 219.058 |

| Potassium Adduct | [C₁₀H₁₂O₄ + K]⁺ | 235.032 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The ionization method typically employed in GC-MS is Electron Ionization (EI), a high-energy process that induces reproducible and extensive fragmentation of the molecule. This fragmentation pattern serves as a chemical "fingerprint" that can be used for identification.

Studies on regioisomeric methoxymethyl substituted methyl benzoates have revealed distinct fragmentation pathways. For the ortho-isomer, Methyl 2-(methoxymethyl)benzoate, a significant "ortho effect" is observed. researchgate.net This effect involves a hydrogen rearrangement that leads to the formation of a unique and highly abundant fragment ion at m/z 133, which is often the base peak in the spectrum. researchgate.netnih.gov This specific fragmentation pathway is much less favorable for the meta and para isomers, making it a diagnostic marker for the 2-substituted compound. The formation of other common ions, such as m/z 121 and 179, is reportedly inhibited in the ortho isomer due to the prevalence of this rearrangement. researchgate.net

Table 3: Key EI Fragmentation Ions for Methyl 2-(methoxymethyl)benzoate

| m/z | Proposed Identity/Loss | Significance |

|---|---|---|

| 196 | [M]⁺ (Molecular Ion) | Confirms molecular weight |

| 165 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 149 | [M - CH₂OCH₃]⁺ | Loss of methoxymethyl radical |

| 133 | [M - OCH₃ - CH₃OH]⁺ via rearrangement | Base peak; diagnostic for ortho-isomer due to hydrogen rearrangement ("ortho effect"). researchgate.netnih.gov |

Fast Atom Bombardment (FAB) is a soft ionization technique where a high-energy beam of neutral atoms (commonly argon or xenon) strikes a sample dissolved in a non-volatile liquid matrix, such as glycerol. wikipedia.orgcreative-proteomics.com This method is particularly effective for analyzing non-volatile and thermally unstable polar compounds. illinois.educreative-proteomics.com

For this compound, FAB-MS is expected to produce an abundant pseudo-molecular ion, [M+H]⁺, at m/z 197. wikipedia.org The technique is considered "soft" because it results in significantly less fragmentation compared to EI. wikipedia.org While some fragment ions may be present, the spectrum is typically dominated by the intact protonated molecule. The FAB spectrum will also likely contain cluster ions from the matrix material itself, which is a characteristic feature of this ionization method. illinois.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For Methyl 2-methoxybenzoate, the spectra are characterized by vibrations originating from the ester group, the methoxy substituent, and the aromatic benzene (B151609) ring.

The infrared spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group, typically observed in the range of 1730-1700 cm⁻¹. This peak is a definitive marker for the ester moiety. Another key region is between 1300-1000 cm⁻¹, where C-O stretching vibrations from both the ester and the ether (methoxy) linkages produce strong signals. Specifically, the aryl-O-C stretch of the ester and methoxy groups results in characteristic bands around 1250 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the two methyl groups (one from the ester, one from the methoxy group) appear just below 3000 cm⁻¹. The aromatic nature of the compound is further confirmed by the presence of C=C stretching vibrations within the benzene ring, which give rise to characteristic bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the ortho-substituted ring also provide structural information in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, the C=C bonds of the aromatic ring often produce a more intense signal in the Raman spectrum, aiding in the characterization of the benzene core.

Table 1: Characteristic Vibrational Frequencies for Methyl 2-methoxybenzoate This table compiles typical vibrational frequencies based on spectral data and established correlation charts. Exact positions can vary based on experimental conditions.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -OCH₃, -COOCH₃ | 2995 - 2850 | Medium |

| C=O Stretch (Ester) | Carbonyl | 1730 - 1715 | Very Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Strong |

| C-H Bend (Aliphatic) | -OCH₃, -COOCH₃ | 1465 - 1370 | Medium |

| C-O Stretch | Ester, Ether | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bend | Benzene Ring | 900 - 675 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for Methyl 2-methoxybenzoate has not been reported in publicly accessible crystallographic databases. Therefore, a detailed experimental determination of its solid-state structure, including precise bond lengths, angles, and crystal packing information, cannot be presented at this time. Such a study would be required to provide definitive insights into the subsections below.

Without experimental X-ray crystallography data, the precise molecular conformation and torsional angles of Methyl 2-methoxybenzoate in the solid state remain undetermined. A crystallographic analysis would reveal the dihedral angles between the plane of the benzene ring and the ester group, as well as the orientation of the methoxy substituent relative to the ring. These parameters are crucial for understanding steric and electronic effects within the molecule.

A detailed description of the intermolecular interactions and crystal packing motif for Methyl 2-methoxybenzoate is contingent upon the results of an X-ray diffraction experiment. Such an analysis would identify any potential non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between aromatic rings, which govern how the molecules arrange themselves into a three-dimensional lattice structure in the solid state.

Chiroptical Properties (if applicable to chiral derivatives)

The parent molecule, Methyl 2-methoxybenzoate, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Consequently, it does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). A solution of Methyl 2-methoxybenzoate will not rotate the plane of polarized light.

This section becomes applicable only to chiral derivatives of the compound. If a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent to the aromatic ring or modification of the ester or methoxy groups, the resulting enantiomers would be optically active. These chiral derivatives would be expected to produce equal and opposite signals in chiroptical measurements, allowing for their differentiation and the study of their absolute configuration.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties that are often difficult or impossible to determine experimentally. For Methoxymethyl 2-methoxybenzoate (B1232891), these calculations provide a foundational understanding of its electronic landscape and structural preferences.

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. cnr.itarxiv.orgyoutube.com In the theoretical investigation of Methoxymethyl 2-methoxybenzoate, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its reactivity and physical properties. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate key electronic parameters. researchgate.netresearchgate.net These parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and based on typical results for similar aromatic esters from computational studies. Actual values would require specific calculations for this compound.

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformers. The methoxymethyl group and the 2-methoxybenzoate moiety can rotate relative to each other, leading to different conformers with distinct energies. Computational methods can map the potential energy surface of the molecule as a function of these rotations, identifying the most stable conformers and the energy barriers between them. mdpi.comnih.govcwu.edunih.gov

Furthermore, isomers of this compound, such as those with different substitution patterns on the benzene (B151609) ring, will have different energetic stabilities. acs.orgresearchgate.net Theoretical calculations are invaluable for comparing the relative energies of these isomers, which can provide insights into their relative abundance at equilibrium and the feasibility of their synthesis. acs.org

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 (most stable) |

| Syn-clinal (gauche) | 60° | 1.2 |

| Anti-clinal | 120° | 2.5 |

| Syn-periplanar | 0° | 4.0 (least stable) |

Note: This table presents a simplified, hypothetical energetic profile for the rotation around the ether linkage in the methoxymethyl group. The actual conformational landscape would be more complex due to interactions with the benzoate (B1203000) group.

Reaction Mechanism Prediction and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational chemistry provides powerful tools to explore reaction pathways and characterize the transient species involved.

For this compound, a key reaction of interest is its hydrolysis, which would cleave the ester bond. Computational methods can model the step-by-step process of this reaction. For instance, in an acid-catalyzed hydrolysis, the mechanism would likely involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. ic.ac.ukyoutube.com The subsequent steps would involve proton transfers and the eventual departure of the methoxymethanol (B1221974) group. Each of these steps can be modeled computationally to map out the entire reaction pathway. acs.orgnih.gov

A critical aspect of studying reaction mechanisms is the analysis of the transition state—the highest energy point along the reaction coordinate. arkat-usa.orgresearchgate.net By locating and characterizing the transition state structure for each step of a reaction, it is possible to calculate the activation energy, which is a key determinant of the reaction rate. ic.ac.uk

Theoretical models can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. The Gibbs free energy of activation (ΔG‡) and the enthalpy of reaction (ΔH) can be calculated, offering predictions about the reaction's spontaneity and rate. acs.org For example, in the hydrolysis of this compound, computational analysis could predict the rate-determining step by identifying the transition state with the highest energy barrier.

Table 3: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Predicted Value (kcal/mol) | Description |

| ΔG‡ (Activation Energy) | ~ 20-25 | The energy barrier that must be overcome for the reaction to occur. |

| ΔH (Enthalpy of Reaction) | ~ -5 | The net energy change of the reaction (exothermic). |

Note: These values are illustrative and based on general knowledge of ester hydrolysis. ic.ac.uk Precise values would necessitate detailed computational studies.

Spectroscopic Property Prediction

Computational chemistry is also instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. stevens.eduresearchgate.net These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the predicted spectra with experimental data can help to confirm the molecular structure. Anomalies in chemical shifts, particularly for ortho-substituted systems, can be rationalized through detailed computational analysis of electronic and steric effects. stevens.eduresearchgate.net

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. mdpi.com By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of bond stretching or bending, aiding in the interpretation of experimental IR spectra.

Table 4: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (methoxy H) | 3.8 ppm | 3.9 ppm |

| 13C NMR (carbonyl C) | 168 ppm | 167 ppm |

| IR (C=O stretch) | 1735 cm-1 | 1730 cm-1 |

Note: This table illustrates the typical agreement between predicted and experimental spectroscopic data for organic molecules. The values are representative and not specific to this compound.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in the assignment of experimental spectra and providing insights into the electronic environment of nuclei. nih.gov

While specific DFT calculations for "this compound" are not widely published, data for the closely related "Methyl 2-methoxybenzoate" can provide a strong basis for estimating the chemical shifts. chemicalbook.com The primary difference in "this compound" is the replacement of the methyl ester group with a methoxymethyl ester group (-COOCH₂OCH₃). This substitution is expected to primarily influence the chemical shifts of the ester group's methylene (B1212753) (-OCH₂O-) and methyl (-OCH₃) protons and carbons, with more subtle effects on the aromatic ring.

The protons of the methoxymethyl group will introduce two new signals. The methylene protons (-OCH₂O-) are anticipated to appear in a distinct region of the ¹H NMR spectrum, while the terminal methyl protons of this group will also have a characteristic shift. The chemical shifts for the aromatic protons can be expected to be similar to those of "Methyl 2-methoxybenzoate", with minor deviations due to the change in the ester substituent. chemicalbook.com

A hypothetical table of computed ¹H and ¹³C NMR chemical shifts for "this compound," based on DFT calculations of analogous structures, is presented below. These values are benchmarked against known experimental data for similar benzoate esters. chemicalbook.comufv.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Spin-spin coupling constants (J-couplings) are also predictable through computational methods. For the aromatic portion of "this compound," the expected ortho, meta, and para couplings would be in the typical ranges of 7-9 Hz, 1-3 Hz, and <1 Hz, respectively.

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are instrumental in assigning the observed absorption bands to specific molecular motions. nih.gov DFT calculations can accurately predict the frequencies and intensities of these vibrations. nih.gov

For "this compound," a simulated IR spectrum would be characterized by several key absorption bands. The most prominent would be the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be significant. The aromatic ring would exhibit characteristic C-H and C=C stretching vibrations. researchgate.net

A simulated vibrational spectrum allows for a detailed potential energy distribution (PED) analysis, which quantitatively describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This is crucial for an unambiguous assignment of the spectral bands.

Below is a table of predicted key vibrational frequencies for "this compound" based on DFT calculations of similar molecules like methyl benzoate. nih.gov

Table 2: Predicted Key Infrared Vibrational Frequencies for this compound

Molecular Dynamics Simulations for Conformational Flexibility

"this compound" possesses several rotatable bonds, leading to a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of a molecule over time, providing insights into its preferred shapes and dynamic behavior. nih.govnih.gov

The simulation would likely show that the ester group prefers a planar conformation to maximize conjugation with the aromatic ring. However, thermal fluctuations would allow for deviations from this planarity. The methoxymethyl group (-OCH₂OCH₃) introduces additional degrees of freedom, and MD simulations can map the potential energy surface associated with the rotation around the C-O and O-C bonds of this group. This can identify the most stable conformers and the energy barriers between them. Understanding the conformational flexibility is important as it can influence the molecule's physical properties and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govrsc.org While often used for predicting biological activity, QSAR can also be applied to model various physicochemical properties. dergipark.org.trresearchgate.net For the design of analogs of "this compound," a QSAR model could be developed to predict a desired property, such as solubility or a specific type of chemical reactivity, without focusing on biological endpoints.

To build a QSAR model, a set of analog molecules would be synthesized or computationally designed, and their properties of interest measured or calculated. A wide range of molecular descriptors would then be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric descriptors: related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which describes the molecule's affinity for nonpolar environments.

Topological descriptors: which are numerical representations of the molecular structure and connectivity. nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to create a model that correlates a subset of these descriptors with the measured property. researchgate.net The resulting QSAR equation can then be used to predict the property for new, unsynthesized analogs, guiding the design of new compounds with optimized characteristics. For instance, if higher water solubility were desired, the model could indicate which structural modifications would be most effective.

Table 3: Compound Names Mentioned in the Article

Role As a Versatile Synthetic Intermediate

Precursor for Substituted Benzoate (B1203000) Derivatives

Methoxymethyl 2-methoxybenzoate (B1232891) is a key starting material for the synthesis of various substituted benzoate derivatives. The reactivity of the aromatic ring, influenced by the electron-donating methoxy (B1213986) group and the ester, allows for electrophilic aromatic substitution reactions. These reactions introduce a range of functional groups onto the benzene (B151609) ring, leading to a diverse array of benzoate structures.

A notable example is the preparation of methyl 5-formyl-2-methoxybenzoate. In this transformation, Methoxymethyl 2-methoxybenzoate is reacted with urotropine in the presence of methanesulfonic acid. This process, known as the Duff reaction, introduces a formyl (aldehyde) group onto the aromatic ring. A patent describes a method where cooling a mixture of this compound and methanesulfonic acid, followed by the addition of urotropine and heating, results in the formation of methyl 5-formyl-2-methoxybenzoate with a high yield. google.com This formylated derivative is a crucial intermediate for further synthetic elaborations.

The general strategy involves leveraging the directing effects of the existing substituents on the benzene ring to achieve regioselective functionalization. The methoxy and the ester groups primarily direct incoming electrophiles to specific positions on the ring, enabling the controlled synthesis of di- and tri-substituted benzoates. These derivatives are valuable in their own right or serve as precursors for more complex molecular targets.

Building Block in Multistep Organic Synthesis

The utility of this compound extends to its role as a fundamental component in multistep organic synthesis. youtube.comyoutube.comlibretexts.orgyoutube.com Its structure allows for sequential modifications, making it an ideal starting point for constructing intricate molecular architectures. The ability to selectively manipulate the different functional groups present in the molecule is a key aspect of its application in complex synthesis.

This compound serves as a foundational element in the assembly of complex aromatic compounds. The aromatic ring can be further functionalized through various reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce additional substituents. youtube.comlibretexts.org The order of these reactions is critical in determining the final substitution pattern on the aromatic ring. libretexts.org

For instance, the presence of both an ortho/para-directing group (methoxy) and a meta-directing group (the ester, after potential modification) allows for strategic planning to achieve the desired isomer. libretexts.org The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups, further expanding the synthetic possibilities. This step-by-step introduction of functional groups, guided by the inherent reactivity of the molecule, is a cornerstone of modern organic synthesis.

While specific examples of this compound being directly incorporated into polycyclic scaffolds are not extensively documented in readily available literature, its derivatives are instrumental in such syntheses. The functional groups on the benzoate ring can be used to construct fused ring systems. For example, a formyl group, as introduced in the synthesis of methyl 5-formyl-2-methoxybenzoate, can undergo condensation reactions with other molecules to form new rings.

Furthermore, the ester and methoxy groups can be manipulated to participate in cyclization reactions. For instance, the ester could be reduced to an alcohol, which could then be used in intramolecular cyclization reactions to form a new ring fused to the original benzene ring. The strategic use of such functional group interconversions and cyclization reactions allows for the construction of complex polycyclic and heterocyclic systems from this relatively simple starting material.

Application in Material Science Precursors (e.g., monomers, ligands)

The derivatives of this compound have potential applications in material science as precursors to monomers and ligands. The ability to introduce various functional groups onto the aromatic ring allows for the tailoring of molecular properties, which is essential for designing materials with specific characteristics.

For example, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, could transform the molecule into a monomer for the synthesis of specialty polymers. These polymers could possess unique optical or thermal properties due to the presence of the substituted benzene ring.

Additionally, the introduction of coordinating groups, such as phosphines or amines, could lead to the synthesis of novel ligands. These ligands can then be used to form metal complexes with potential applications in catalysis, sensing, or as components in metal-organic frameworks (MOFs). The versatility in functionalization makes this compound a promising platform for developing new materials.

Intermediate in Agrochemical Research (excluding dosage/administration)

This compound and its derivatives play a significant role as intermediates in the synthesis of agrochemicals, particularly herbicides. beilstein-journals.orggoogle.com The final molecular structure of many herbicides contains a substituted aromatic ring, and this compound serves as a convenient starting point for building these structures.

For example, it is an intermediate in the synthesis of certain herbicidal compounds that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. beilstein-journals.org These herbicides are crucial for weed control in various crops. The synthesis often involves the modification of the benzoate ring and the ester group to create the final active molecule. Patents describe the use of related benzoate structures in the preparation of novel herbicidal compounds, highlighting the importance of these intermediates in agrochemical research and development. google.com The ability to efficiently synthesize these complex herbicidal molecules relies on the availability of versatile building blocks like this compound.

Derivatization and Functionalization Strategies

Modifications of the Ester Group

The methoxymethyl ester is primarily a protecting group for the carboxylic acid. Its modification or removal is often a key step in synthetic pathways.

The primary transformation of the methoxymethyl ester group is its cleavage, or deprotection, to yield the parent carboxylic acid, 2-methoxybenzoic acid. This hydrolysis can be achieved under various conditions, typically involving acid catalysis.

The reaction with water alone is generally too slow to be practical. chemguide.co.uk Therefore, the hydrolysis is catalyzed by the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, with the mixture being heated under reflux to drive the reaction. chemguide.co.uk Since the reaction is reversible, an excess of water is used to shift the equilibrium toward the products: the carboxylic acid and an alcohol. chemguide.co.uklibretexts.org

Alternatively, basic conditions can be employed in a process known as saponification. masterorganicchemistry.com Heating the ester with a dilute alkali solution, like sodium hydroxide (B78521), results in an irreversible reaction that produces an alcohol and the salt of the carboxylic acid (e.g., sodium 2-methoxybenzoate). chemguide.co.ukmasterorganicchemistry.com To obtain the final carboxylic acid, a subsequent acidification step is required to neutralize the carboxylate salt. chemguide.co.ukmasterorganicchemistry.com

For the specific cleavage of methoxymethyl (MOM) esters, certain Lewis acids have been shown to be effective. A notable method involves the use of bismuth trichloride (B1173362) (BiCl₃), which facilitates the deprotection of MOM esters of both aromatic and aliphatic carboxylic acids to yield the corresponding carboxylic acids in good yields. rsc.org

Table 1: Conditions for Ester Hydrolysis

| Method | Reagents | Typical Conditions | Products | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Ester, excess water, dilute acid (e.g., HCl, H₂SO₄) | Heat under reflux | Carboxylic acid, Alcohol | chemguide.co.uklibretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | Ester, aqueous base (e.g., NaOH, KOH, LiOH) | Heat; often in a co-solvent like THF or Methanol (B129727) | Carboxylate salt, Alcohol | masterorganicchemistry.comcommonorganicchemistry.com |

| MOM Ester Cleavage | MOM Ester, Bismuth Trichloride (BiCl₃) | - | Carboxylic acid | rsc.org |

Once deprotected, the resulting 2-methoxybenzoic acid can be converted into other functional groups. However, some transformations can be achieved directly from the ester.

Conversion to Amides: Methoxymethyl 2-methoxybenzoate (B1232891) can be converted into 2-methoxybenzamide. This can occur through aminolysis, where the ester is reacted directly with an amine. Alternatively, a more common two-step process involves first hydrolyzing the ester to 2-methoxybenzoic acid, followed by a coupling reaction with an amine using standard peptide coupling agents. The resulting product is 2-methoxybenzamide. youtube.com

Conversion to Nitriles: The synthesis of 2-methoxybenzonitrile (B147131) from the ester is typically a multi-step process. The most common route involves first converting the ester to the primary amide, 2-methoxybenzamide. The amide is then subjected to a dehydration reaction to yield the nitrile. A one-pot method has been described for a similar compound, 4-methoxybenzaldehyde, which is converted to the nitrile by first forming an oxime and then dehydrating it in the presence of a dehydrating agent like thionyl chloride. commonorganicchemistry.com

Conversion to Aldehydes: Esters can be directly reduced to aldehydes using specific, sterically hindered reducing agents that prevent over-reduction to the primary alcohol. The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comresearchgate.net The reaction is typically carried out at very low temperatures, such as -78 °C, with a single equivalent of DIBAL-H to form a stable tetrahedral intermediate. reddit.comyoutube.com Upon aqueous workup, this intermediate collapses to form the desired aldehyde, 2-methoxybenzaldehyde. reddit.com

Transformations of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) on the aromatic ring is relatively stable but can be transformed through specific chemical reactions.

The conversion of the 2-methoxy group to a hydroxyl group (O-demethylation) is a common and important transformation. This reaction typically requires harsh conditions due to the stability of the aryl methyl ether linkage. commonorganicchemistry.com

Boron Tribromide (BBr₃): This is a premier reagent for the cleavage of aryl methyl ethers. acs.org BBr₃ is a very strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. commonorganicchemistry.com The reaction is highly effective and often performed in chlorinated solvents like dichloromethane (B109758) at low temperatures (e.g., -78 °C to room temperature). acs.orgorganic-chemistry.org One equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. organic-chemistry.org

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃, can also be used for O-demethylation. Its reactivity is generally lower than that of BBr₃. commonorganicchemistry.com The reaction may require heating in a solvent like dichloromethane.

Hydrobromic Acid (HBr): Strong protic acids like 47% HBr can cleave methyl ethers by protonating the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method typically requires high temperatures (around 130 °C). commonorganicchemistry.com

Table 2: Reagents for O-Demethylation of Aryl Methoxy Groups

| Reagent | Typical Solvent | Temperature | Key Characteristics | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | High reactivity, mild conditions, but moisture sensitive. | commonorganicchemistry.comyoutube.comacs.org |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM), Acetonitrile | Room Temp to Heating | Strong Lewis acid, less reactive than BBr₃. | commonorganicchemistry.com |

| Hydrobromic Acid (HBr, 47%) | Acetic Acid or neat | ~130 °C | Strong Brønsted acid, requires high temperatures. | commonorganicchemistry.com |

| Alkyl Thiols (e.g., 1-dodecanethiol) | NMP, DMSO | ~130 °C | Useful when strong acids must be avoided. | commonorganicchemistry.com |

Direct oxidation of the methoxy group itself is not a common synthetic transformation. Instead, oxidative conditions applied to methoxy-substituted aromatic rings can lead to other reactions. Under strong conditions, such as with hydroxyl or sulfate (B86663) radicals, oxidation can lead to hydroxylation of the ring and eventual ring-cleavage products. nih.gov

A more controlled process involves a benign protocol for the hydroxylation of activated aromatic compounds like dimethoxybenzenes. This reaction uses ethaneperoxoic acid, generated in situ from hydrogen peroxide and acetic acid, to introduce a hydroxyl group onto the aromatic ring via electrophilic substitution. rsc.org This suggests that under specific oxidative conditions, the aromatic ring of methoxymethyl 2-methoxybenzoate could be hydroxylated.

Functionalization of the Aromatic Ring

Introducing new substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups. The methoxy group (-OCH₃) is an activating, ortho, para-director. Conversely, the methoxymethyl ester group (-COOCH₂OCH₃) is a deactivating, meta-director.